Rab7 GTPase Binding Potency: ARC12 vs. Optimized Rab7 Modulators
In a confirmatory dose-response screen for Rab7 GTPase inhibitors, ARC12 (CID 2853037) demonstrated an EC50 of 30,000 nM (30 µM) [1]. This is in stark contrast to optimized Rab7 activators such as ML-098 (EC50 = 77.6 nM) , ML-097 (EC50 = 20.41 nM) [2], and ML-099 (EC50 = 181.97 nM) [3], which exhibit potencies approximately 150- to 1,500-fold higher. The low potency of ARC12 in this assay suggests that it is not a viable lead for Rab7-targeted applications, thereby differentiating it for procurement decisions where a weak or negligible GTPase modulator is required as a control or for orthogonal pathway analysis.
| Evidence Dimension | Potency (EC50) against Rab7 GTPase in a multiplex dose-response assay |
|---|---|
| Target Compound Data | EC50 = 30,000 nM |
| Comparator Or Baseline | ML-098: EC50 = 77.6 nM; ML-097: EC50 = 20.41 nM; ML-099: EC50 = 181.97 nM |
| Quantified Difference | ARC12 is 387-fold less potent than ML-098, 1,470-fold less potent than ML-097, and 165-fold less potent than ML-099. |
| Conditions | Multiplex HTS dose-response assay to identify inhibitors of Ras-related GTPases; Rab7 wildtype (PubChem AID 2041) |
Why This Matters
This quantitative difference in potency is critical for researchers selecting compounds for Rab7-related studies, ensuring ARC12 is not mistakenly procured as a potent Rab7 tool compound.
- [1] PubChem BioAssay AID 2041. Pyrazoline SAR compounds tested via Multiplex dose response to identify specific small molecule inhibitors of Ras and Ras-related GTPases specifically Rab7 wildtype. View Source
- [2] NCBI. Probe (3) Structure & Characteristics (ML-097). View Source
- [3] NCBI. Probe (1) Structure & Characteristics (ML-099). View Source
